molecular formula C13H17N3O4 B5539694 (4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone

(4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B5539694
M. Wt: 279.29 g/mol
InChI Key: SEBCMXBMRAVLDL-UHFFFAOYSA-N
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Description

(4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone is an organic compound that features a methoxy group, a nitro group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

    Reduction: (4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The nitro and methoxy groups can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of the 4-methylpiperazine ring, which imparts specific pharmacological properties. This structural feature distinguishes it from other similar compounds and can result in different biological activities and applications.

Properties

IUPAC Name

(4-methoxy-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-14-5-7-15(8-6-14)13(17)10-3-4-12(20-2)11(9-10)16(18)19/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBCMXBMRAVLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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